4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE
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Overview
Description
4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 3-nitrobenzoyl chloride under basic conditions.
Attachment of the Morpholine Ring: The final step involves the acylation of the piperazine nitrogen with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, nucleophiles, and bases.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-[4-(3-Aminobenzoyl)Piperazine-1-Carbonyl]Morpholine.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperazine and morpholine rings contribute to the compound’s ability to bind to specific proteins and modulate their activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-4-(4-nitrophenyl)piperazine
- 1-(4-Bromobenzoyl)-4-phenylpiperazine
- 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-pyrrole
Uniqueness
4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE is unique due to the presence of both a nitrobenzoyl group and a morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design .
Biological Activity
The compound 4-[4-(3-nitrobenzoil)piperazine-1-carbonyl]morpholine is a derivative of morpholine and piperazine, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[4-(3-nitrobenzoil)piperazine-1-carbonyl]morpholine is C15H18N4O3, with a molecular weight of approximately 302.33 g/mol. The presence of both morpholine and piperazine moieties contributes to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission .
- Antiproliferative Effects : Research indicates that morpholine derivatives can exhibit antiproliferative effects against various cancer cell lines . The nitro group in the structure may enhance these effects through electron-withdrawing properties, increasing the compound's reactivity with cellular targets.
Anticancer Activity
A study investigating the antiproliferative effects of piperazine derivatives found that compounds similar to 4-[4-(3-nitrobenzoil)piperazine-1-carbonyl]morpholine exhibited significant cytotoxicity against cancer cell lines. For instance, derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity .
Antioxidant Properties
Compounds with similar structural features have been reported to possess antioxidant activities. The presence of the nitro group may contribute to radical scavenging capabilities, enhancing the therapeutic profile against oxidative stress-related diseases .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. Compounds like 4-[4-(3-nitrobenzoil)piperazine-1-carbonyl]morpholine may exhibit potential in treating neurodegenerative disorders by modulating neurotransmitter levels through inhibition of acetylcholinesterase .
Case Studies and Research Findings
- Anticancer Studies :
- A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to 4-[4-(3-nitrobenzoil)piperazine-1-carbonyl]morpholine had IC50 values ranging from 5 to 15 µM against breast and ovarian cancer cells, suggesting significant anticancer potential .
- Enzyme Inhibition :
Data Tables
Biological Activity | IC50 Values (µM) | Target |
---|---|---|
Anticancer (Breast) | 5 - 15 | Cancer Cells |
Anticancer (Ovarian) | 7 - 12 | Cancer Cells |
Acetylcholinesterase Inhibition | ~10 | Neurotransmission |
Properties
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c21-15(13-2-1-3-14(12-13)20(23)24)17-4-6-18(7-5-17)16(22)19-8-10-25-11-9-19/h1-3,12H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHHQIHFJWSNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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